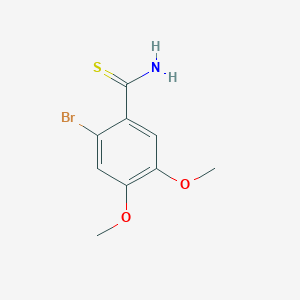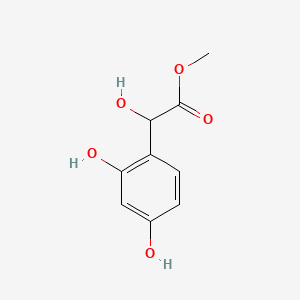
Methyl (2,4-dihydroxyphenyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate is a phenolic ester compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and an ester functional group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate typically involves the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,4-dihydroxybenzoic acid+methanolacid catalystmethyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate+water
Industrial Production Methods
In an industrial setting, the production of methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and enzyme activities. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: The parent compound from which methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate is derived.
Methyl 2,4-dihydroxybenzoate:
2-(2,4-Dihydroxyphenyl)benzimidazoline: A compound with a similar phenolic structure, studied for its biological activities.
Uniqueness
Methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties. Its dual hydroxyl groups enhance its potential as an antioxidant and its ability to participate in various chemical reactions.
Properties
CAS No. |
67828-43-7 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H10O5/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8,10-12H,1H3 |
InChI Key |
OOJPWYDQMAVSQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


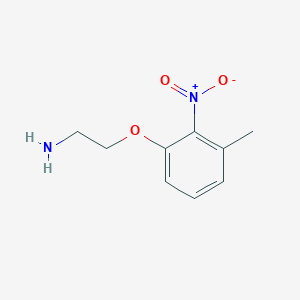
![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)
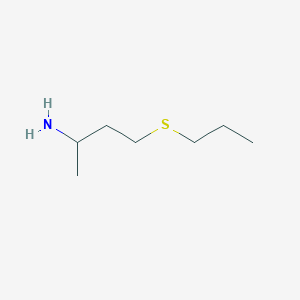
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
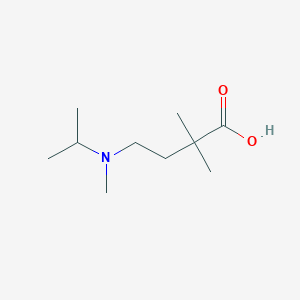
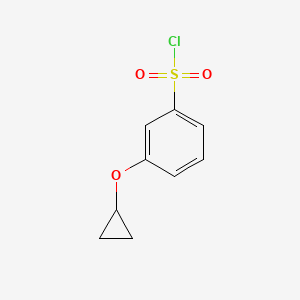
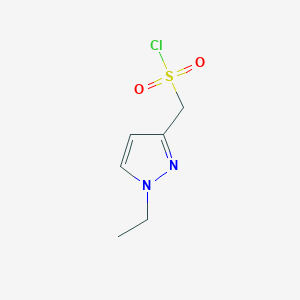
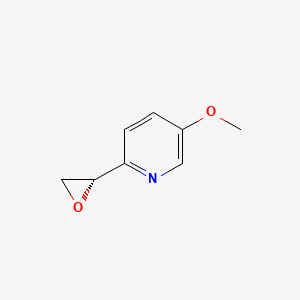
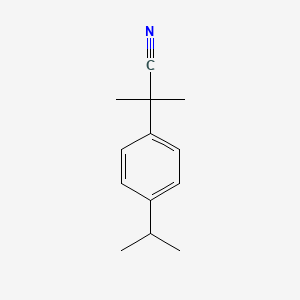
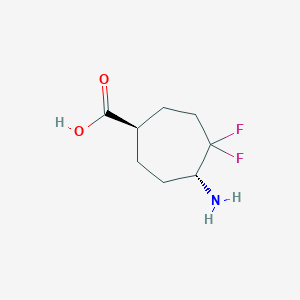
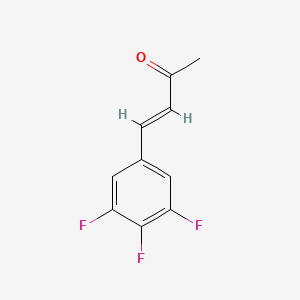
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
